Chloranium
Description
Structure
2D Structure
Properties
CAS No. |
36658-55-6 |
|---|---|
Molecular Formula |
ClH2+ |
Molecular Weight |
37.47 g/mol |
IUPAC Name |
chloranium |
InChI |
InChI=1S/ClH2/h1H2/q+1 |
InChI Key |
IGJWHVUMEJASKV-UHFFFAOYSA-N |
SMILES |
[ClH2+] |
Canonical SMILES |
[ClH2+] |
Origin of Product |
United States |
Ii. the Chloronium Cation Clh₂⁺
Quantum Chemical Characterization and Electronic Structure Studies
Quantum chemical methods have been extensively applied to elucidate the structure and electronic properties of the chloronium cation and related species. Studies employing high-level ab initio and density functional theory (DFT) calculations, such as MP2, B3LYP, CCSD, QCISD, and multireference CI (MRCI), have provided detailed insights into the nature of bonding and electron distribution within these cations. uni.lukaust.edu.sanih.gov
Theoretical investigations have focused on characterizing different electronic states of ClH₂⁺ and related dications like ClH²⁺. These studies calculate parameters such as hyperfine structure (hfs) coupling constants (magnetic isotropic, Aiso; dipolar, Adip; and quadrupole, eQq) and electron-spin g-factors. For instance, calculations for ³⁵Cl in ClH²⁺ have yielded values for Aiso, Adip, eQq₀, zero-field splitting (2λ), and the perpendicular g-factor (g⊥), which can be compared with available experimental data to validate the theoretical models. uni.lukaust.edu.sanih.gov
These computational efforts contribute to a detailed understanding of the electronic landscape of chloronium ions, revealing information about spin density distribution and the influence of vibrational excitation on spectroscopic parameters. uni.lukaust.edu.sanih.gov
Theoretical Investigations of Thermochemical Stability and Energetics
Theoretical studies are crucial for assessing the thermochemical stability and energetics of the chloronium cation. Computational approaches can determine the energy required for its formation and the energy changes associated with potential decomposition pathways. The ClH₂⁺ cation can be conceptually formed by the protonation of hydrogen chloride (HCl). freescience.info
Computational studies have explored the potential energy surfaces of systems involving chloronium ions to understand their stability relative to other possible species. For example, calculations have been used to study the reaction of Cl₂H⁺ with H₂, which yields ClH₂⁺ ions. freescience.infochemrxiv.org These studies can provide information on the energy barriers and reaction pathways involved in the formation and subsequent reactions of ClH₂⁺.
While specific detailed thermochemical data for the absolute stability of isolated ClH₂⁺ relative to its decomposition products (e.g., H₂ and Cl⁺ or H and HCl⁺) were not extensively detailed in the provided sources, computational thermochemistry methods are generally employed to determine enthalpies of formation, reaction energies, and activation barriers, which are key indicators of stability and reactivity. These calculations often involve geometry optimizations and vibrational frequency analysis at various levels of theory.
Theoretical investigations into the stability of related cationic species, such as the bound character of certain electronic states in ClH²⁺, also provide context for the behavior of positively charged chlorine-containing molecules. uni.lukaust.edu.sanih.gov
Computational Approaches to Reaction Mechanism Elucidation Involving the Chloronium Cation
Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving reactive intermediates like the chloronium cation. By calculating the energies of reactants, transition states, intermediates, and products, computational methods can map out reaction pathways and provide insights into kinetics and thermodynamics. uleth.ca
Electrophilic Substitution Pathways
Electrophilic substitution reactions are a fundamental class of transformations in organic chemistry, particularly for aromatic compounds. These reactions involve an electrophile attacking an electron-rich center, leading to the substitution of a leaving group, often a hydrogen atom. Computational studies are frequently used to investigate the mechanisms of such reactions, including the formation and role of cationic intermediates. uleth.ca
While direct computational studies specifically detailing ClH₂⁺ as the electrophile in typical organic electrophilic substitution pathways were not prominently found, computational methods are applied to study mechanisms involving related halonium ions. For instance, studies on the behavior of other chloronium species, such as substituted chloronium cations or those with organic ligands, can provide insights into how positively charged chlorine centers interact with electron-rich systems and potentially act as electrophiles. uni.lukaust.edu.sanih.gov Computational approaches can model the attack of the electrophile, the formation of transient intermediates (like arenium ions in aromatic substitution), and the subsequent steps leading to the final products.
Role in Organic Synthesis Reaction Intermediates
Reactive intermediates, including various types of cations, play crucial roles in many organic synthesis reaction mechanisms. Computational studies are invaluable for identifying and characterizing these transient species and understanding their influence on reaction outcomes, such as regioselectivity and stereoselectivity.
Chloronium ions, including ClH₂⁺ or species that can generate it, have been implicated as intermediates in certain chemical processes. Computational studies can help confirm the involvement of these intermediates and detail their subsequent transformations. For example, the reaction of Cl₂H⁺, which yields ClH₂⁺, has been studied, and the subsequent behavior of these ions as intermediates in further reactions can be explored computationally. freescience.infochemrxiv.org Studies on the decomposition of other chloronium species, such as divinyl chloronium, into carbocations illustrate the potential for chloronium ions to act as intermediates that rearrange or react further to form other reactive species in organic transformations. kaust.edu.sanih.gov Computational modeling allows for the investigation of the energy profiles of these complex reaction sequences, providing a deeper understanding of the role of chloronium ions as intermediates in organic synthesis.
Data Tables
While detailed geometric parameters for ClH₂⁺ from the searches were limited, some computational results for related species or properties were found. Spectroscopic parameters from theoretical calculations can provide valuable characterization data.
| Property | Value (³⁵ClH²⁺) | Method(s) Used | Source |
| Isotropic Hyperfine Coupling Constant (Aiso) | 110 MHz | B3LYP, MP4SDQ, CCSD, QCISD | uni.lukaust.edu.sanih.gov |
| Dipolar Hyperfine Coupling Constant (Adip) | -86 MHz | B3LYP, MP4SDQ, CCSD, QCISD | uni.lukaust.edu.sanih.gov |
| Quadrupole Coupling Constant (eQq₀) | -59 MHz | B3LYP, MP4SDQ, CCSD, QCISD | uni.lukaust.edu.sanih.gov |
| Zero-Field Splitting (2λ) | 20.4 cm⁻¹ | MRCI | uni.lukaust.edu.sanih.gov |
| Perpendicular g-factor (g⊥, v=0) | 2.02217 | MRCI | uni.lukaust.edu.sanih.gov |
Note: Values are approximate and may vary depending on the specific computational method and basis set used in the cited studies.
Iii. Advanced Synthetic Methodologies for Organic Compounds Incorporating the Chloranium Moiety E.g., Chloromethyl Ethyl Chloranium
Chemical Synthesis Routes and Reaction Conditions
The direct formation of a dialkylchloronium cation, the core of the chloranium moiety, is a thermodynamically unfavorable process that requires highly reactive reagents and specialized conditions. The primary approaches involve the reaction of chloroalkane precursors with exceptionally strong Lewis or Brønsted superacids, or the oxidation of the chlorine atom in chloroalkanes. fu-berlin.deacs.org
While classical chloromethylation, such as the Blanc chloromethylation, introduces a -CH₂Cl group onto an aromatic ring, its direct application to form a this compound ion is not feasible. chempanda.comdur.ac.uk However, a chloromethylated substrate can serve as a precursor. In a hypothetical pathway to (Chloromethyl)(ethyl)this compound, one could envision a two-step process. First, a suitable ethyl-substituted substrate would be chloromethylated. The resulting chloromethylated compound would then be subjected to conditions that induce the formation of the this compound cation. Factors such as catalyst choice, temperature, and reactant concentrations are critical to maximize the yield of the desired chloromethylated product while minimizing the formation of by-products like diarylmethanes. dur.ac.uk
The use of strong Lewis acids is a cornerstone in the synthesis of dialkylchloronium salts. These reactions typically involve the treatment of a chloroalkane with a powerful Lewis acid like antimony pentafluoride (SbF₅). fu-berlin.de The Lewis acid abstracts a chloride ion, forcing the formation of the highly electrophilic chloronium cation, which is stabilized by the resulting complex anion (e.g., [SbF₅Cl]⁻).
For the synthesis of an asymmetric cation like (Chloromethyl)(ethyl)this compound, a mixed-precursor approach could be employed, reacting a mixture of chloromethane (B1201357) and chloroethane (B1197429) with SbF₅. However, controlling the statistical distribution of products would be a significant challenge. A more controlled approach involves using a Brønsted superacid like H(CHB₁₁Cl₁₁), which can react with chloroalkanes to produce isolable dialkylchloronium salts that are stable at room temperature. acs.org The reaction proceeds by protonation of the chloroalkane, followed by reaction with a second molecule of the chloroalkane.
A novel and conceptually different route involves the oxidation of chloroalkanes. fu-berlin.denih.govresearcher.life This has been demonstrated for the synthesis of fluorinated dialkyl chloronium salts using a powerful xenonium salt oxidant, [XeOTeF₅][Sb(OTeF₅)₆]. This method allows for the quantitative synthesis of chloronium salts under specific conditions. fu-berlin.de
Table 1: Comparison of Lewis Acid and Oxidative Protocols for Dialkylchloronium Salt Synthesis
| Method | Reagents/Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Lewis Acid Abstraction | R-Cl + SbF₅ in SO₂ClF | Established method for simple alkyl chloronium ions. | Requires extremely strong and hazardous Lewis acids; limited substrate scope. | fu-berlin.de |
| Brønsted Superacid | R-Cl + H(CHB₁₁Cl₁₁) | Allows for isolation of room-temperature stable salts. | Requires specialized and complex superacid systems. | acs.org |
| Oxidative Halogen Abstraction | R-Cl + [XeOTeF₅][Sb(OTeF₅)₆] in SO₂ClF | Conceptually new, allows formation of fluorinated derivatives, quantitative yields. | Requires highly specialized and potent oxidizing agents; products may be thermally sensitive. | fu-berlin.deresearchgate.net |
Indirect pathways to this compound-containing compounds may involve the in situ generation of the reactive species. For instance, the reaction of pyridine (B92270) with elemental chlorine can lead to the formation of bis(pyridine)chloronium cations, demonstrating that Lewis bases can stabilize the chloronium ion. nih.gov An analogous strategy could be envisioned where a precursor containing both a chloromethyl and an ethyl group is treated with a halogenating agent in the presence of a stabilizing ligand, followed by ligand displacement to yield the target compound.
Another indirect route could involve the modification of a pre-formed, more stable halonium ion. For example, selective alkyl transfer reactions have been observed where an asymmetric iodonium (B1229267) cation can rearrange to a more stable symmetric cation. nih.gov A similar, carefully controlled transalkylation could hypothetically be used to construct a specific asymmetric this compound ion from a different halonium salt.
Structural Modification and Functionalization Strategies
Once a compound containing a this compound moiety is formed, its high reactivity can be harnessed for further structural modification. However, this reactivity also presents a challenge, as the this compound ion is a powerful electrophile and alkylating agent. nih.gov Functionalization strategies must therefore be highly selective.
Transition-metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation, could be adapted for this purpose. acs.org For instance, a palladium- or nickel-catalyzed reaction could potentially couple an aryl or vinyl group to one of the alkyl chains attached to the this compound center. This would likely require careful selection of catalysts and ligands to prevent decomposition of the starting material. researchgate.net The activation of C-H bonds on the alkyl substituents of the this compound moiety is another advanced strategy. researchgate.netacs.org Rhodium or ruthenium catalysts, for example, could direct the functionalization of a specific C-H bond, allowing for the introduction of new functional groups without disrupting the this compound core itself.
Catalyst Systems in this compound-Containing Compound Synthesis
The choice of catalyst is paramount in both the synthesis and functionalization of this compound-containing compounds.
For Synthesis: As discussed, super-electrophilic catalysts such as antimony pentafluoride (SbF₅) and Brønsted superacids are required for the initial formation of the this compound cation from chloroalkane precursors. fu-berlin.deacs.org In oxidative pathways, highly reactive metal complexes, such as the xenonium salt [XeOTeF₅][Sb(OTeF₅)₆], act as the key reagent to facilitate chlorine oxidation. fu-berlin.de
For Functionalization: For subsequent modifications, a different class of catalysts is needed. Transition metals are central to these strategies. Palladium complexes, such as Pd(PPh₃)₄ and Pd(dppf)Cl₂, are widely used in cross-coupling reactions (e.g., Suzuki, Stille) and could be employed to functionalize the organic framework. mdpi.com Nickel, rhodium, and ruthenium catalysts are also prominent, particularly for C-H activation and other transformations involving C-Cl bonds. researchgate.netacs.org The use of specific ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is crucial for tuning the reactivity and selectivity of these metal catalysts.
Table 2: Catalyst Systems Relevant to this compound Moiety Chemistry
| Catalyst/Reagent Class | Specific Example(s) | Application | Reference |
|---|---|---|---|
| Strong Lewis Acids | SbF₅, AlCl₃ | Formation of chloronium cation via halide abstraction. | fu-berlin.dedur.ac.uk |
| Brønsted Superacids | H(CHB₁₁Cl₁₁) | Formation of isolable, room-temperature stable chloronium salts. | acs.org |
| Palladium Complexes | Pd(PPh₃)₄, Palladacycles | Cross-coupling reactions for structural functionalization. | researchgate.netmdpi.com |
| Nickel Complexes | Ni(dppf)Cl₂, etc. | Hydrogenolysis of C-Cl bonds, Sonogashira coupling. | researchgate.net |
| Rhodium/Ruthenium Complexes | [Rh(coe)₂Cl]₂, etc. | Directed C-H bond activation and functionalization. | researchgate.netacs.org |
V. Analytical Chemistry and Detection Methodologies for Chloranium Species
Spectroscopic Characterization Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides unparalleled insight into the molecular structure, bonding, and dynamics of chemical species.
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, making it an ideal tool for the direct detection and identification of the chloranium cation. The presence of chlorine, with its two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), imparts a distinctive isotopic pattern in the mass spectrum, which serves as a definitive signature for chlorine-containing compounds. britannica.com
For the this compound ion (ClH₂⁺), the expected molecular ion peaks would appear at m/z values corresponding to [³⁵ClH₂]⁺ and [³⁷ClH₂]⁺. The relative intensities of these peaks would reflect the natural isotopic abundance of chlorine, exhibiting a characteristic M+ and M+2 pattern with an approximate intensity ratio of 3:1. chemguide.co.uklibretexts.org This pattern is a key identifier in the mass spectra of compounds containing a single chlorine atom. chemguide.co.uklibretexts.org Fragmentation of the molecular ion may also occur, yielding Cl⁺ ions at m/z 35 and 37. chemguide.co.uk
Table 1: Predicted Mass Spectrometry Data for the this compound Ion (ClH₂⁺)
| Ion Species | Isotopic Composition | Mass-to-Charge Ratio (m/z) | Predicted Relative Intensity |
| M⁺ | [³⁵ClH₂]⁺ | 37.00 | 100 (approx. 3) |
| M+2⁺ | [³⁷ClH₂]⁺ | 39.00 | 32 (approx. 1) |
Note: The m/z values are calculated using the integer masses of the most abundant isotopes of hydrogen (¹H) and chlorine (³⁵Cl and ³⁷Cl). The relative intensity is based on the natural isotopic abundance of chlorine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. Both of chlorine's stable isotopes, ³⁵Cl and ³⁷Cl, are NMR active, possessing a nuclear spin (I) of 3/2. huji.ac.il This property makes them quadrupolar nuclei, which often results in broad NMR signals, particularly in asymmetric environments. huji.ac.ilreddit.com
While liquid-state ³⁵Cl NMR of the this compound ion might be challenging due to potentially broad lineshapes, solid-state NMR (ssNMR) could provide valuable structural information. nih.gov The chemical shift in chlorine NMR is sensitive to the electronic environment around the chlorine nucleus. huji.ac.il Studying the this compound ion by NMR would, in principle, allow for the characterization of the chlorine atom's bonding and its local environment. The reference standard for chlorine NMR is typically an aqueous solution of sodium chloride (NaCl). northwestern.edu
Table 2: NMR Properties of Chlorine Isotopes
| Isotope | Spin (I) | Natural Abundance (%) | Quadrupole Moment (10⁻³⁰ m²) | NMR Frequency at 2.3488 T (MHz) |
| ³⁵Cl | 3/2 | 75.53 | -8.165 | 9.798 |
| ³⁷Cl | 3/2 | 24.47 | -6.435 | 8.156 |
Data sourced from Pascal-Man. pascal-man.com
The study of hydrochloride salts of amino acids by solid-state ³⁵Cl and ³⁷Cl NMR has demonstrated the sensitivity of the chlorine quadrupolar coupling constant to the local environment, suggesting its potential as a probe for chloride binding environments. nih.gov A similar approach could be envisioned for characterizing this compound salts.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov Should a stable crystalline salt of the this compound ion be synthesized, this technique could be employed to elucidate its exact molecular geometry.
The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. sciencemuseum.org.ukruppweb.org From this pattern, a map of electron density within the crystal can be generated, allowing for the determination of atomic positions, bond lengths, and bond angles with high precision. nih.gov This would provide incontrovertible evidence for the structure of the this compound ion in the solid state, including the Cl-H bond lengths and the H-Cl-H bond angle.
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the vibrational modes of a molecule, offering insights into its structure and bonding. dlr.dearxiv.org It is particularly useful for studying symmetric vibrations and can be applied to samples in various states. For chlorine-containing species, distinct Raman signals can be observed. For instance, gaseous molecular chlorine (Cl₂) exhibits three observable Raman modes due to the different isotopic combinations (³⁵Cl-³⁵Cl, ³⁵Cl-³⁷Cl, and ³⁷Cl-³⁷Cl). mit.edu
While standard Raman spectroscopy could be used to probe the vibrational modes of the this compound ion, Resonance Raman (RR) spectroscopy could offer enhanced sensitivity and selectivity. RR spectroscopy involves exciting the sample with a laser wavelength that corresponds to an electronic transition, which can dramatically increase the intensity of Raman scattering for specific vibrational modes associated with the chromophore. This technique could be particularly valuable for studying the dynamics of reactions involving this compound, provided a suitable electronic transition can be accessed.
Chromatographic Separation Techniques for Identification and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wikipedia.orgkhanacademy.org For an ionic species like the this compound cation, ion-exchange chromatography (IEC) would be a particularly suitable method for its separation and quantification. wikipedia.org
In IEC, the stationary phase is a resin that has charged functional groups on its surface. For separating a cation like this compound, a cation-exchange resin would be used, which has negatively charged functional groups. As the sample mixture passes through the column, the positively charged this compound ions would be retained on the stationary phase through electrostatic interactions. By subsequently passing a mobile phase with a higher concentration of other cations or by changing the pH, the retained this compound ions can be eluted from the column and detected. libretexts.org This allows for both the isolation of the this compound ion from a complex mixture and its quantification based on the detector response.
Novel Approaches for Trace Analysis and Compound Identification in Complex Matrices
The detection and identification of reactive species at trace levels in complex matrices, such as environmental or biological samples, require highly sensitive and selective analytical methods. Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectrometry, are ideal for this purpose. wikipedia.org
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques for the analysis of complex mixtures. labmanager.com These methods separate the components of a mixture chromatographically before introducing them into a mass spectrometer for detection and identification. wikipedia.org The use of such techniques could potentially allow for the detection of this compound or its reaction products at very low concentrations.
Furthermore, specialized techniques like chemical reaction interface mass spectrometry (CRIMS) have been developed for the selective detection of chlorine-containing compounds. nih.gov In GC-CRIMS, the effluent from the gas chromatograph is passed through a microwave-powered reaction chamber where molecules are fragmented and react with a reagent gas. For chlorine-containing compounds, the formation of specific reaction products, such as HCl, can be monitored by the mass spectrometer, providing a highly selective method of detection. nih.gov Such an approach could be adapted for the sensitive and selective analysis of this compound in challenging sample matrices.
Vi. Environmental Chemistry and Formation Pathways of Complex Chlorine Containing Species
Formation Mechanisms of Novel Disinfection Byproducts (e.g., Chloronitramide Anion)
Recent research has identified a previously unknown disinfection byproduct, the chloronitramide anion (Cl-N-NO₂⁻), in drinking water treated with chloramines. nih.govethz.ch Chloramines, a combination of chlorine and ammonia, are used by many water systems because they tend to produce lower levels of regulated DBPs compared to chlorine alone. epa.govgreatergood.com However, the decomposition of chloramines can lead to the formation of other, less understood byproducts. nih.govgreatergood.com
The chloronitramide anion was first noted as an interference in analytical measurements in the 1980s but was only structurally identified in 2024. wikipedia.org It has been detected in all tested samples from 40 different U.S. drinking water systems that use chloramination, with a median concentration of 23 micrograms per liter. nih.govethz.ch Its toxicity is currently unknown and the subject of future research. wikipedia.orguark.edu
Inorganic chloramines, primarily monochloramine (NH₂Cl) and dichloramine (NHCl₂), are inherently unstable in water and undergo complex decomposition reactions. digitellinc.comresearchgate.net The decomposition of monochloramine often proceeds through the formation of dichloramine, which then hydrolyzes to produce a variety of intermediates and end-products, including nitrogen gas and nitrate. digitellinc.com
A key aspect of this decomposition is the formation of reactive nitrogen species (RNS). digitellinc.com The hydrolysis of dichloramine can form nitroxyl (B88944) (HNO). Nitroxyl, in turn, can react with dissolved oxygen to form peroxynitrite (ONOOH), another reactive species. digitellinc.com It is the decomposition of peroxynitrite that can lead to the formation of NO₂⁺, a component in the pathway to creating the chloronitramide anion. wikipedia.org These reactive intermediates are significant as they can also contribute to the formation of other DBPs, such as N-nitrosodimethylamine (NDMA). digitellinc.comacs.org
The stability and decomposition rates of chloramines are influenced by factors such as pH. Monochloramine is more stable at a higher pH, while increasing pH decreases the formation of dichloramine and accelerates its loss. nih.gov
The formation of disinfection byproducts is fundamentally dependent on the presence of precursor compounds in the source water that react with the disinfectant. cropaia.com The primary precursors are natural organic matter (NOM), which originates from decaying plant and animal material, and ions like bromide. epa.govcropaia.com
The type and concentration of DBPs formed are influenced by several factors:
Type and Concentration of Precursors: Natural organic matter is a complex mixture. Hydrophobic and hydrophilic fractions of NOM react differently with disinfectants, yielding different byproducts. nih.gov
Disinfectant Type and Dose: The choice of disinfectant (e.g., chlorine, chloramines, chlorine dioxide) and the amount used significantly impacts the DBP profile. cropaia.comresearchgate.net
Water Quality Parameters: Factors such as temperature, pH, and the contact time between the disinfectant and precursors all affect the rate and extent of DBP formation. cropaia.comnih.gov For example, concentrations of trihalomethanes (THMs) tend to increase with higher temperature, pH, and contact time. cropaia.com
Table 1: Factors Influencing Disinfection Byproduct (DBP) Formation
| Factor | Influence on DBP Formation | Examples |
|---|---|---|
| Precursor Type | The chemical nature of organic and inorganic materials in the water determines the types of DBPs that can form. | Natural Organic Matter (NOM), Bromide ions. cropaia.com |
| Disinfectant | The choice of disinfectant (chlorine, chloramines, etc.) dictates the reaction pathways and resulting byproducts. | Chlorine can form Trihalomethanes (THMs) and Haloacetic Acids (HAAs). epa.gov |
| Temperature | Higher temperatures generally increase the rate of DBP formation reactions. | THM concentrations increase with water temperature. cropaia.com |
| pH | Affects the stability of disinfectants and the chemical form of precursors, influencing reaction pathways. | Higher pH favors THM formation, while lower pH can favor HAA formation. cropaia.com |
| Contact Time | Longer contact time between the disinfectant and precursors allows for more extensive DBP formation. | DBP concentrations can increase as water travels through a distribution system. cropaia.com |
Transformation and Degradation Processes in Environmental Compartments
Chlorinated compounds, once formed, are subject to various transformation and degradation processes in the environment. These processes can be biotic (carried out by microorganisms) or abiotic (chemical reactions without biological aid). clu-in.orgepa.gov
Microorganisms have evolved mechanisms to metabolize both natural and synthetic chlorinated compounds. frontiersin.org Biodegradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. frontiersin.orgtandfonline.com A key process in the anaerobic degradation of highly chlorinated compounds is reductive dechlorination, where microorganisms use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. clu-in.org In aerobic degradation, the susceptibility of organochlorine compounds to breakdown often decreases as the number of chlorine atoms increases. frontiersin.org
Abiotic degradation pathways are less understood but can also play a significant role. clu-in.org These processes include hydrolysis (reaction with water) and other chemical transformations that can break down complex chlorinated molecules into simpler, and sometimes less harmful, substances. epa.gov
Advanced Research on Unidentified Chlorine-Related Products in Environmental Samples
While many DBPs like THMs and haloacetic acids (HAAs) are routinely monitored and regulated, it is estimated that they represent less than half of the total halogenated organic material formed during disinfection. researchgate.nethealth.state.mn.us This highlights a significant knowledge gap regarding the identity and potential toxicity of a large number of "unknown" DBPs. acs.org
Advanced analytical techniques, particularly high-resolution mass spectrometry (such as FT-ICR-MS and Orbitrap MS), are powerful tools for identifying these previously unknown compounds. researchgate.netacs.org These methods allow researchers to determine the precise molecular formulas of compounds in complex water samples. By comparing water before and after disinfection, scientists can identify new chlorine-containing formulas that are classified as DBPs. researchgate.netacs.org One study using these techniques identified 499 chlorinated DBPs, 230 of which had not been previously reported. acs.org
The discovery of the chloronitramide anion is a prime example of this ongoing research, where a compound known to exist for decades was finally identified through modern analytical chemistry. wikipedia.orguark.edu Continued research in this area is critical for a more complete understanding of the chemical risks associated with water disinfection, allowing for the development of strategies to manage their formation and protect public health. uark.edu
Vii. Computational and Theoretical Chemistry for Broader Chlorine Containing Systems
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) has become a predominant method in quantum chemistry for investigating the electronic structure of molecules. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying systems with up to several hundred atoms. researchgate.net DFT calculations are instrumental in determining a wide range of molecular properties for chlorine-containing compounds, from their geometric structures to their reactivity descriptors. researchgate.neteurekaselect.com
Research has employed DFT to optimize the structures of organochlorine compounds, elucidating their frontier molecular orbitals (HOMO and LUMO) and other chemical reactivity descriptors. eurekaselect.com For instance, studies have shown that many organochlorine compounds exhibit a low HOMO-LUMO gap, which is indicative of higher chemical reactivity. eurekaselect.com DFT can also be used to calculate parameters such as molecular orbital energies, atomic charge distributions, and local electron densities, which are crucial for identifying reactive sites within a molecule. nih.gov
Furthermore, DFT is applied to understand the interactions between chlorine-containing molecules and other systems. For example, it has been used to study the adsorption of chlorine atoms on metal surfaces, which is critical for understanding corrosion and catalysis. researchgate.netrsc.org These calculations can determine binding energies, surface relaxations, and changes in the electronic properties of the system upon adsorption. researchgate.net
Below is an interactive data table summarizing key molecular properties of selected chlorine-containing compounds calculated using DFT.
Molecular Dynamics Simulations of Reactive Intermediates
Molecular Dynamics (MD) simulations provide a powerful lens through which to view the time-evolution of chemical systems, including those involving highly reactive chlorine-containing intermediates. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual particles, offering insights into reaction mechanisms, transition states, and the dynamics of bond formation and cleavage. mdpi.com
Reactive MD simulations are particularly valuable for studying transient species that are difficult to observe experimentally. mdpi.com These simulations can be performed using ab initio MD (AIMD), where forces are calculated directly from electronic structure theory (like DFT), or by using reactive force fields that have been parameterized to describe chemical reactions. mdpi.comacs.org AIMD allows for the simulation of inherently quantum mechanical phenomena such as bond breaking, charge transfer, and electronic polarization. mdpi.com
For instance, MD simulations have been used to investigate the behavior of chlorine radicals in various environments. researchgate.net These simulations can reveal the preferred pathways for reactions initiated by chlorine radicals, such as addition to double bonds or hydrogen abstraction. researchgate.net The study of such reactive intermediates is crucial for understanding atmospheric chemistry, combustion processes, and biological systems where chlorinated compounds play a role. researchgate.net
Prediction of Reactivity and Stability via Computational Models
Computational models are increasingly used to predict the reactivity and stability of chlorine-containing compounds, aiding in fields from drug design to environmental science. longdom.org These models can range from sophisticated quantum mechanical calculations to more empirical methods like Quantitative Structure-Activity Relationship (QSAR) models. longdom.orgdtic.mil
Quantum chemical methods can be used to calculate reaction rate constants and energy barriers, providing a quantitative measure of reactivity. nist.gov For example, computational studies have been performed on the reactions of H atoms with chlorinated alkanes to estimate their reaction rate constants. nist.gov These studies can help to understand the degradation pathways of these compounds in the environment. nist.gov
QSAR models, on the other hand, correlate the chemical structure of compounds with their observed reactivity or biological activity. longdom.orgdtic.mil These models use molecular descriptors, which can be derived from computational chemistry, to build statistical models that can predict the properties of new, untested compounds. dtic.mil For organochlorine compounds, QSAR models have been developed to predict their concentrations in biological systems and their potential toxicity. researchgate.net
The following table presents a summary of computational approaches used to predict the reactivity of chlorine-containing systems.
Theoretical Studies of Structure-Reactivity Relationships
Theoretical studies play a pivotal role in elucidating the fundamental relationships between the structure of a chlorine-containing molecule and its chemical reactivity. These studies often employ concepts from physical organic chemistry, such as the Hammett equation, and combine them with computational methods to develop a deeper understanding of reaction mechanisms. canterbury.ac.nz
By systematically varying the structure of a molecule and calculating its reactivity, theoretical chemists can identify the key structural features that govern its chemical behavior. For instance, the effect of substituents on the reactivity of chlorinated aromatic compounds can be rationalized by considering their electron-donating or electron-withdrawing nature. canterbury.ac.nz
Linear free-energy relationships (LFERs) are a powerful tool in this context, and computational chemistry can provide the necessary data to establish and interpret these relationships. nih.gov For example, LFER analyses have been conducted to explain the adsorption and dechlorination kinetics of a series of chlorinated one- and two-carbon compounds. nih.gov These studies have shown that properties such as hydration energies and bond dissociation energies can be correlated with the observed reactivity. nih.gov The insights gained from these theoretical studies are invaluable for designing new molecules with desired properties and for predicting the environmental fate of existing chlorinated compounds.
Ix. Future Research Directions and Emerging Trends in Chloranium Chemistry
Exploration of Novel Synthetic Pathways and Methodologies
Current understanding of Chloranium formation often involves processes like the protonation of hydrogen chloride. nih.gov Future research aims to explore novel and more controlled synthetic pathways to generate this compound and its substituted analogs. This could involve gas-phase reactions, electrochemical methods, or the use of specific catalysts designed to facilitate the formation of the chloronium ion under milder or more selective conditions. Inspired by advancements in green chemistry, there is a growing interest in developing environmentally favorable synthetic routes that minimize waste and energy consumption. epa.govgcande.org Research may focus on synthesizing stable precursors that can readily generate this compound in situ for targeted reactions. The exploration of new methodologies could also involve flow chemistry techniques, allowing for continuous and potentially safer production of reactive this compound species.
Advanced Mechanistic Studies at the Molecular Level
A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and exploring new applications. Future research will likely employ advanced spectroscopic techniques, such as time-resolved spectroscopy, and computational chemistry methods, including high-level quantum mechanical calculations, to probe the fleeting intermediates and transition states in reactions involving the chloronium ion. researchgate.netosti.govresearchgate.net Studies could focus on understanding its behavior as an electrophile, its interactions with various nucleophiles, and its role in halogenation or other transformation reactions. Investigating the influence of solvent effects, counterions, and catalytic species on this compound reactivity at the molecular level will be key to unlocking its full potential in synthesis and other applications.
Development of Highly Sensitive and Selective Analytical Tools
Detecting and quantifying this compound, especially in complex reaction mixtures, environmental samples, or biological systems, presents significant analytical challenges due to its transient nature and high reactivity. Future research is needed to develop highly sensitive and selective analytical tools. This could involve advancements in mass spectrometry techniques, potentially coupled with sophisticated separation methods like advanced chromatography (e.g., hyphenated MS systems). uknml.comquora.comnih.govmdpi.comd-nb.info The development of specific sensors or probes that can selectively detect the chloronium ion in situ would also be a significant advancement. Research might explore electrochemical sensors or optical methods that undergo a detectable change upon interaction with this compound.
Interdisciplinary Research with Environmental Science and Materials Science
The potential implications of this compound in environmental processes and its utility in materials science represent fertile ground for interdisciplinary research. In environmental science, future studies could investigate the role of this compound in atmospheric chemistry, particularly in the formation or reactions of chlorinated pollutants. usgs.gov Its potential involvement in water treatment processes or the fate of chlorine-containing compounds in the environment could also be explored. slideshare.net In materials science, this compound or its derivatives could serve as reactive intermediates or building blocks for the synthesis of novel materials with tailored properties. schrodinger.comucl.ac.ukstanford.edutescan.comsolubilityofthings.comresearchgate.net Research might focus on using this compound in the functionalization of polymers, the synthesis of organochlorine compounds with specific electronic or optical properties, or the development of new catalysts for various chemical transformations.
Theoretical Predictions for Undiscovered this compound Analogs and Reactivity
Theoretical and computational chemistry will play an increasingly vital role in predicting the properties and reactivity of this compound and in the search for undiscovered analogs. researchgate.netchemrxiv.org Future research will involve sophisticated computational modeling to predict the stability, electronic structure, and reaction pathways of substituted chloronium ions or related species. These theoretical predictions can guide experimental efforts in synthesizing novel this compound analogs with potentially enhanced stability or altered reactivity. Computational studies can also help in understanding the behavior of this compound under extreme conditions or in environments that are difficult to probe experimentally, paving the way for new applications or a better understanding of its environmental fate.
Q & A
Basic: What experimental methodologies are recommended for synthesizing Chloranium in laboratory settings?
Answer:
this compound synthesis typically involves controlled reactions under inert atmospheres to prevent oxidation or hydrolysis. Key steps include:
- Precursor Selection : Use high-purity chlorine donors (e.g., Cl₂ gas) and transition-metal catalysts, as impurities may alter reaction pathways .
- Reaction Monitoring : Employ in-situ spectroscopic techniques (e.g., Raman or FTIR) to track intermediate species and ensure stoichiometric balance .
- Purification : Utilize vacuum distillation or recrystallization, followed by characterization via NMR or X-ray diffraction to confirm structural integrity .
Reference: Standard protocols from analytical chemistry journals emphasize reproducibility via detailed procedural documentation .
Basic: How is the purity of this compound validated, and what analytical techniques are prioritized?
Answer:
Purity assessment requires a multi-technique approach:
- Quantitative Analysis : Combustion analysis for elemental composition (C, H, Cl) and ICP-MS for trace metal contaminants .
- Spectroscopic Confirmation : UV-Vis for electronic transitions, and mass spectrometry for molecular weight verification .
- Crystallography : Single-crystal X-ray diffraction to resolve atomic-level structural details, critical for distinguishing polymorphs .
Note: Cross-validation with literature data is essential to mitigate instrumental biases .
Advanced: How should researchers resolve contradictions in this compound’s thermodynamic stability data across studies?
Answer:
Contradictory stability data often arise from experimental conditions or sample impurities. A systematic resolution involves:
- Meta-Analysis : Compare datasets using standardized conditions (e.g., temperature, pressure) and exclude studies with incomplete metadata .
- Reproducibility Trials : Replicate disputed experiments with rigorous impurity controls (e.g., glovebox synthesis) and advanced calorimetry (DSC/TGA) .
- Computational Validation : Apply DFT calculations to model stability under varying conditions and identify outliers .
Example: Discrepancies in ΔHf values may stem from unaccounted solvent interactions during calorimetry .
Advanced: What strategies optimize this compound’s reactivity studies in non-aqueous solvents?
Answer:
Non-aqueous reactivity optimization requires:
- Solvent Screening : Test dielectric constants and donor numbers of solvents (e.g., DMF vs. THF) to correlate with reaction rates .
- Kinetic Profiling : Use stopped-flow spectroscopy to capture transient intermediates and derive rate laws .
- Error Mitigation : Account for solvent decomposition byproducts via GC-MS and adjust reaction timelines accordingly .
Case Study: THF’s Lewis basicity may stabilize this compound intermediates, accelerating nucleophilic substitutions .
Basic: What safety protocols are critical when handling this compound in lab settings?
Answer:
- Containment : Use fume hoods and sealed reactors to prevent chlorine gas release .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and gas detectors for real-time hazard monitoring .
- Waste Management : Neutralize this compound residues with sodium bicarbonate before disposal .
Regulatory Note: Compliance with OSHA and institutional safety guidelines is mandatory .
Advanced: How can computational models improve the design of this compound-based catalysts?
Answer:
- Descriptor Identification : Use machine learning to correlate electronic parameters (e.g., HOMO-LUMO gaps) with catalytic activity .
- Mechanistic Simulations : Apply ab initio molecular dynamics (AIMD) to simulate reaction pathways and identify rate-limiting steps .
- Experimental Synergy : Validate predictions via kinetic isotope effects (KIE) or operando spectroscopy .
Challenge: Over-reliance on gas-phase models may neglect solvent effects observed in real systems .
Basic: What are the best practices for documenting this compound research to ensure reproducibility?
Answer:
- Detailed Methods : Specify equipment models, calibration protocols, and environmental conditions (humidity/temperature) .
- Data Archiving : Deposit raw spectra, crystallographic files, and computational inputs in open-access repositories .
- Negative Results : Report failed syntheses or inconsistent replicates to guide troubleshooting .
Guideline: Follow the Beilstein Journal’s standards for experimental write-ups .
Advanced: How do isotopic labeling studies enhance mechanistic understanding of this compound reactions?
Answer:
- Tracer Experiments : Use ³⁶Cl-labeled this compound to track bond cleavage/formation via radiochemical detection .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with ³⁵Cl vs. ³⁷Cl isotopes to infer transition-state structures .
- Synchrotron Validation : Pair isotopic data with XAS (X-ray absorption spectroscopy) for electronic structure insights .
Limitation: Isotopic purity (>98%) is critical to avoid signal overlap .
Basic: How should researchers address discrepancies between theoretical and experimental this compound spectra?
Answer:
- Baseline Correction : Ensure experimental spectra are artifact-free (e.g., subtract solvent backgrounds) .
- Theoretical Adjustments : Include solvent effects and relativistic corrections in DFT calculations .
- Collaborative Review : Consult spectroscopy experts to interpret ambiguous peaks .
Example: Overestimated vibrational frequencies in simulations may require anharmonic corrections .
Advanced: What ethical considerations apply to this compound research involving hazardous intermediates?
Answer:
- Risk Assessment : Pre-approve protocols with institutional biosafety committees (IBC) .
- Transparency : Disclose all hazards in publications, including near-miss incidents .
- Open Communication : Share safety data with the broader community via platforms like CAS Common Chemistry .
Ethical Framework: Align with ATSDR’s guidelines for toxicological research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
